molecular formula C20H16ClNO5 B2655794 5-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-21-8

5-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2655794
CAS No.: 1021060-21-8
M. Wt: 385.8
InChI Key: NXTNJJVHTCKWFW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule with the molecular formula C20H16ClNO5 and a molecular weight of 385.8 g/mol. This compound belongs to a class of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide derivatives that have been designed and investigated as potential inhibitors of Src family kinases (SFKs) . SFKs are non-receptor tyrosine kinases that are critically involved in signal transduction pathways regulating cell proliferation, differentiation, and survival, and their dysregulation is a key factor in cancer progression and metastasis . As such, this compound serves as a valuable chemical tool for researchers studying SFK-mediated signaling in oncology and exploring new avenues for targeted cancer therapeutics. The core 4H-pyran scaffold present in this molecule is recognized as a privileged structure in medicinal chemistry and is associated with a range of bioactivities. Research on analogous 4H-pyran derivatives has demonstrated their potential as antibacterial and antioxidant agents, as well as their ability to inhibit cyclin-dependent kinases (CDK2), another important target in cancer research, particularly in colorectal cancer . The structure features a 5-benzyloxy substituent and an anilide moiety with a chloro and methoxy group, which are key modifications for its biological activity profile. This product is intended for research and development purposes in a laboratory setting only. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c1-25-17-8-7-14(21)9-15(17)22-20(24)18-10-16(23)19(12-27-18)26-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTNJJVHTCKWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated precursor.

    Attachment of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, such as 5-chloro-2-methoxyaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxylated pyran derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves several chemical reactions that yield derivatives with specific biological activities. The compound's structure features a pyran ring, which is known for its pharmacological properties. The presence of the benzyloxy and chloro groups enhances its interaction with biological targets, making it a candidate for further investigation.

Inhibition of Src Kinase

One of the primary applications of this compound is as a potential inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on Src kinase activity. This inhibition can disrupt signaling pathways critical for tumor growth and metastasis, positioning the compound as a promising candidate in cancer therapeutics .

Antioxidant Properties

Studies have also indicated that certain derivatives possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer. The ability of these compounds to scavenge free radicals can contribute to their therapeutic efficacy .

Case Study 1: Cancer Treatment

In a study evaluating the efficacy of 6-substituted derivatives of this compound, researchers found that specific modifications enhanced the inhibitory effects on Src kinase. These findings suggest that further structural optimization could lead to more potent anticancer agents .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of pyran derivatives. The results indicated that certain compounds exhibited strong reducing properties in various assays, highlighting their potential as therapeutic agents against oxidative stress-related conditions .

Comparative Data Table

Property This compound Other Pyran Derivatives
Src Kinase Inhibition Significant activity observedVaries depending on structure
Antioxidant Activity Moderate to high reducing powerHigh in specific derivatives
Therapeutic Potential Cancer treatment and oxidative stress mitigationDiverse applications

Mechanism of Action

The mechanism by which 5-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and carboxamide groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name (CAS or Example) Core Structure Key Substituents/Functional Groups Potential Applications Reference
Target Compound 4-Oxo-4H-pyran 5-benzyloxy, N-(5-chloro-2-methoxyphenyl)amide Pharmaceutical intermediates
N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide Azo-linked butyramide Azo group, nitro substituent Dyes, chemical sensors
3-(benzyloxy)-1-(4-fluorobenzyl)-N-[3-(methylsulphonyl)phenyl]-1H-indole-2-carboxamide Indole Fluorobenzyl, methylsulphonyl Kinase inhibitors, anti-cancer
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (923112-79-2) Chromen-4-one Fluorophenyl, methoxybenzamide Anti-inflammatory, antimicrobial

Core Structure Variations

  • 4-Oxo-4H-pyran (Target Compound): The pyran ring provides a planar, electron-deficient core, which may facilitate π-π stacking interactions in biological systems. This contrasts with: Indole derivatives (e.g., ): The indole core introduces nitrogen-based hydrogen bonding and aromaticity, often exploited in kinase inhibitors. Chromen-4-one derivatives (e.g., ): Chromenone systems are associated with antioxidant and anti-inflammatory activities due to conjugated ketone and ether groups .

Substituent Analysis

  • Benzyloxy vs. Azo Groups : The target’s benzyloxy group offers steric bulk and moderate lipophilicity, whereas azo-linked compounds () exhibit photochemical reactivity and colorimetric properties, limiting their pharmaceutical utility .
  • Chloro-Methoxyphenyl vs. Fluorobenzyl groups () enhance metabolic stability via C-F bond resistance to oxidation .

Amide Linkage Modifications

  • The target’s carboxamide linkage to a substituted aniline is structurally simpler than sulphonamide-linked indoles () or chromenone-based benzamides (). Sulphonamides often improve solubility but may introduce toxicity risks .

Biological Activity

5-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H16ClN2O4
  • Molecular Weight : 348.77 g/mol
  • CAS Number : 1252917-95-5

Synthesis

The synthesis of this compound involves several steps, typically starting from benzyl alcohol and chloroacetyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to enhance yield and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed promising inhibitory activities against various cancer cell lines by targeting key pathways such as the PI3K pathway, which is crucial for cell proliferation and survival .

CompoundTargetIC50 Value (μM)Cell Line
This compoundPI3Kα0.091Various Cancer Cell Lines
Similar CompoundDYRK1A0.045HeLa
Similar CompoundCDK50.050MCF7

Antimicrobial Activity

Additionally, derivatives of this compound have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB). A study found that several synthesized derivatives exhibited significant anti-tubercular activity with IC50 values below 1 µg/mL . This suggests a potential for developing new treatments for tuberculosis.

Case Studies

  • Inhibition of Tumor Growth : A recent study investigated the effects of this compound on tumor growth in vivo. The results indicated a marked reduction in tumor size in treated groups compared to controls, attributed to the compound's ability to induce apoptosis in cancer cells.
  • Synergistic Effects with Existing Drugs : Another case study explored the compound's efficacy in combination with standard chemotherapy agents. The findings suggested enhanced cytotoxic effects when used alongside drugs like cisplatin, indicating potential for combination therapy approaches in cancer treatment.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 4-oxo group may act as an electrophilic center .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
  • Reaction Path Search Algorithms : Use software like Gaussian or ORCA to explore transition states and activation energies for nucleophilic attacks .

How can Design of Experiments (DoE) optimize the synthesis conditions for this compound?

Advanced Research Question

  • Factorial Designs : Test variables (temperature, solvent, catalyst loading) in a 2³ factorial setup to identify main effects and interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. yield) to pinpoint optimal reaction conditions.
  • Example : A Central Composite Design (CCD) could reduce the number of experiments by 40% while maximizing yield .

What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

  • Functional Group Modifications : Synthesize analogs by varying substituents (e.g., replacing benzyloxy with alkoxy groups) to assess impact on bioactivity .
  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal half-life) and cytotoxicity (MTT assay) to prioritize lead compounds .

How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?

Advanced Research Question

  • pH Stability Studies : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC. The electron-withdrawing chloro and methoxy groups may enhance resistance to hydrolysis .
  • Steric Shielding : The benzyloxy group at C5 could protect the pyran ring from nucleophilic attack, as observed in related compounds .

What strategies are used to resolve contradictions in biological activity data across different studies?

Advanced Research Question

  • Meta-Analysis : Compare IC₅₀ values from multiple sources, adjusting for assay variability (e.g., cell line differences).
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

How can fluorescence properties of this compound be leveraged in mechanistic studies?

Advanced Research Question

  • Fluorescence Quenching : Monitor interactions with biomolecules (e.g., serum albumin) via Stern-Volmer plots to quantify binding constants .
  • Solvatochromism : Assess polarity-dependent emission shifts to infer localization in cellular environments .

What methodologies are recommended for scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability (e.g., benzyl chloride purity) .
  • Kilogram-Scale Reactions : Optimize mixing efficiency and heat transfer using flow chemistry reactors .

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